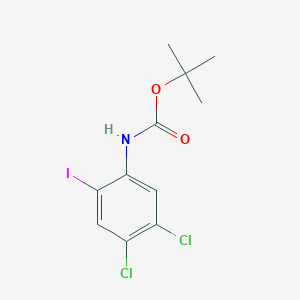
tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate: is a chemical compound with the molecular formula C11H12Cl2INO2 and a molecular weight of 388.03 g/mol . It is a derivative of carbamic acid and is characterized by the presence of tert-butyl, dichloro, and iodo substituents on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate typically involves the reaction of 4,5-dichloro-2-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the substituents. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .
Comparación Con Compuestos Similares
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate
- tert-Butyl (2,4-dibromo-6-iodophenyl)carbamate
Comparison: tert-Butyl (4,5-dichloro-2-iodophenyl)carbamate is unique due to the presence of both dichloro and iodo substituents on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of the substituents .
Propiedades
Número CAS |
835595-19-2 |
|---|---|
Fórmula molecular |
C11H12Cl2INO2 |
Peso molecular |
388.03 g/mol |
Nombre IUPAC |
tert-butyl N-(4,5-dichloro-2-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12Cl2INO2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3,(H,15,16) |
Clave InChI |
NWPCQJCGQLFHGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1I)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



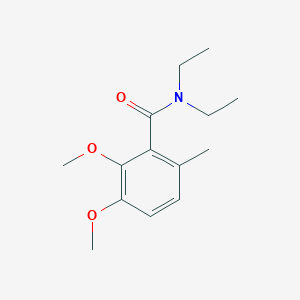


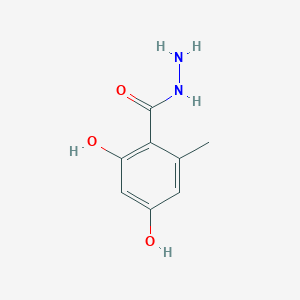
![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)
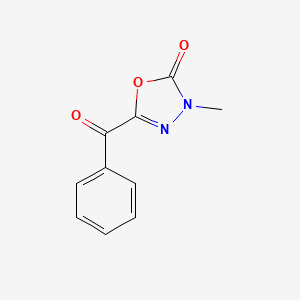
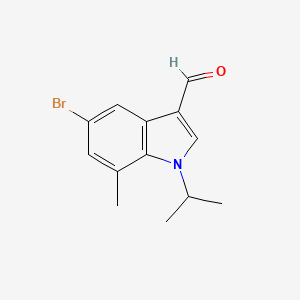

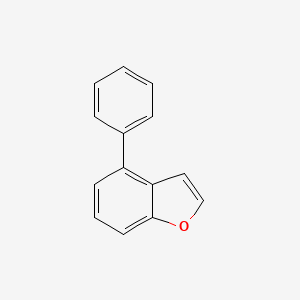
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)



